N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxopyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-11(19-14(20)3-2-8-18-19)15(21)17-9-10-22-13-6-4-12(16)5-7-13/h2-8,11H,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDSLVODHNBHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=C(C=C1)F)N2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article discusses the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a complex structure that includes a pyridazine ring and a fluorophenyl ether moiety. The presence of the fluorine atom on the phenyl group enhances the compound's pharmacological properties, particularly its interaction with biological targets.
This compound primarily functions as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the modification of histones, and their inhibition can lead to increased acetylation of histones, resulting in altered gene expression patterns associated with cancer cell growth and survival.
Key Findings on Biological Activity
- Anticancer Effects : The compound has shown significant anticancer effects against various cell lines, particularly those associated with myelodysplastic syndromes. It exhibits selective action on class I HDACs, making it a promising candidate for targeted cancer therapies.
- Cell Cycle Regulation : Studies indicate that treatment with this compound can induce G2/M phase arrest in cancer cells, which is critical for inhibiting tumor proliferation. For instance, in HepG2 cells, increasing concentrations of the compound resulted in a significant rise in cells arrested at the G2/M phase .
- Apoptosis Induction : this compound promotes apoptosis in cancer cells. Flow cytometry analyses have demonstrated that treatment with the compound significantly increases the rate of apoptosis compared to control groups .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyridazine core.
- Introduction of the fluorophenoxy group.
- Amide bond formation to yield the final product.
This multi-step synthetic route allows for modifications that can enhance biological activity or selectivity against specific targets.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Effect |
|---|---|---|---|---|
| Study 1 | HepG2 | 0.5 | HDAC inhibition | Apoptosis induction |
| Study 2 | MDA-MB-231 | 0.3 | Cell cycle arrest | G2/M phase increase |
| Study 3 | A2780 | 0.4 | HDAC inhibition | Antitumor activity |
Case Study 1: Antitumor Activity in Myelodysplastic Syndromes
A recent study evaluated the effect of this compound on myelodysplastic syndrome cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis rates when treated with this compound compared to untreated controls.
Case Study 2: Synergistic Effects with Other Chemotherapeutics
In combination studies, this compound was tested alongside standard chemotherapeutics like taxol and camptothecin. The combination showed enhanced antiproliferative effects, suggesting potential for use in combination therapy regimens .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead compound in drug development targeting neurodegenerative diseases. Its structural features suggest potential interactions with cholinergic systems, which are crucial in conditions like Alzheimer's disease. Preliminary studies indicate that similar compounds can inhibit cholinesterase enzymes, thereby enhancing cholinergic neurotransmission.
Cancer Research
N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been evaluated for its anti-proliferative effects against various cancer cell lines. For instance, research has demonstrated its ability to induce G1 cell cycle arrest and apoptosis in tumor cells, indicating its potential as an anticancer agent .
Case Study: Anti-Proliferative Effects
A study assessed the compound's effects on HCT116 human colon carcinoma cells, revealing significant inhibition of cell proliferation. The mechanism was attributed to the modulation of specific signaling pathways involved in cell growth and survival .
Enzyme Inhibition Studies
The compound's interactions with various enzymes have been a focus of research. It is believed to selectively inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. This inhibition is crucial for developing anti-inflammatory drugs.
Pharmacological Profiles
Research indicates that derivatives of pyridazinone compounds, including this compound, exhibit broad-spectrum pharmacological activities. These include:
- Antioxidant Activity : Protects cells from oxidative stress.
- Antimicrobial Properties : Potential applications in treating infections.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks fluorinated group | Different pharmacological profile |
| Compound B | Contains pyridazinone but no fluorinated group | Varies in therapeutic effects |
| This compound | Unique combination of fluorinated aromatic system and pyridazinone core | Potentially specific biological activities |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
Pyridazinone derivatives often differ in substituents on the heterocyclic ring or the side chain. Key analogs include:
a) Substituents on the Pyridazinone Ring
- Compound 20 (McKinney et al.): (S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide Features 4,5-dichloro substitution on the pyridazinone core, enhancing electron-withdrawing effects and steric bulk. The sulfamoyl-phenyl side chain may improve binding to protein arginine methyltransferase 5 (PRMT5), as reported in its role as a first-in-class inhibitor .
b) Side Chain Variations
- Compounds 6e–6h (Antipyrine/Pyridazinone Hybrids): 6g: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide
- Replaces the 4-fluorophenoxyethyl group with a 4-fluorophenylpiperazine moiety, likely enhancing affinity for serotonin or dopamine receptors due to the piperazine scaffold . 6f: Incorporates a 4-chlorophenylpiperazine group, increasing hydrophobicity compared to the fluorinated analog .
Physicochemical and Spectroscopic Properties
Key Observations :
Anti-Inflammatory Activity
- Pyridazinones 71 and 84 (Figure 1, Ca et al.): Feature 3-methoxybenzyl and 4-bromophenyl groups. Demonstrated significant COX-2 inhibition (IC₅₀: 71 = 0.8 μM; 84 = 1.2 μM), suggesting that electron-withdrawing substituents (e.g., bromo) enhance activity .
- Target Compound: The 4-fluorophenoxy group may similarly modulate COX-2 affinity but requires empirical validation.
Enzyme Inhibition
- Compound 20: Inhibits PRMT5 by disrupting its substrate adaptor interaction (IC₅₀ = 12 nM). The dichloro-pyridazinone core and sulfamoyl side chain are critical for binding .
- 6g : Fluorophenylpiperazine substitution could target GPCRs or kinases, though specific data are lacking .
Preparation Methods
Structural Overview and Synthetic Design Considerations
N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide comprises two primary structural domains:
- Pyridazinone core : A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.
- Propanamide side chain : A 2-(6-oxopyridazin-1(6H)-yl)propanoyl group linked to N-(2-(4-fluorophenoxy)ethyl)amine.
The synthesis requires orthogonal strategies to construct these domains while maintaining regioselectivity and functional group compatibility.
Synthetic Routes for this compound
Route 1: Cyclocondensation of γ-Keto Acids with Hydrazine Derivatives
This method, adapted from pyridazinone syntheses in and, involves cyclizing γ-keto acids with hydrazine to form the pyridazinone ring, followed by side-chain functionalization.
Synthesis of 2-(6-Oxopyridazin-1(6H)-yl)propanoic Acid
- Starting material : Ethyl 4-oxopentanoate (γ-keto ester).
- Cyclocondensation : React with hydrazine hydrate in ethanol under reflux (4–6 h) to yield 6-oxo-4,5-dihydropyridazin-1(6H)-ylpropanoate.
- Aromatization : Treat with bromine in acetic acid to dehydrogenate the dihydropyridazinone, yielding the fully aromatic pyridazinone.
- Ester hydrolysis : Hydrolyze the ethyl ester using NaOH/EtOH to obtain 2-(6-oxopyridazin-1(6H)-yl)propanoic acid.
Critical parameters :
Amide Coupling with 2-(4-Fluorophenoxy)ethylamine
- Activation : Convert the propanoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Coupling : React the acid chloride with 2-(4-fluorophenoxy)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Representative conditions :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂ (2 eq) | DCM | 0°C → RT | 92% |
| Amide coupling | Amine (1.2 eq) | DCM | RT, 12 h | 85% |
Route 2: Alkylation of Pyridazinone Precursors
This approach modifies preformed pyridazinones through N-alkylation, as demonstrated in and.
Synthesis of 1-Chloro-6-oxopyridazine
- Chlorination : Treat 6-oxopyridazin-1(6H)-ylpropanoic acid with phosphorus oxychloride (POCl₃) to introduce a leaving group at N-1.
- Alkylation : React with 2-(4-fluorophenoxy)ethylamine in acetonitrile using K₂CO₃ as a base.
Optimization insights :
- Excess amine (1.5 eq) improves N-alkylation efficiency.
- Yield: 68–72% for alkylation.
Route 3: Solid-Phase Synthesis for High-Throughput Production
Adapting continuous flow techniques from, this route enhances scalability:
- Flow cyclocondensation : Pump γ-keto ester and hydrazine through a heated reactor (100°C, 30 min residence time).
- In-line dehydrogenation : Introduce bromine/acetic acid in a second reactor zone.
- Automated amidation : Couple the acid with amine using HATU/DIPEA in a microfluidic chip.
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects on Cyclocondensation
Analytical Characterization
Spectroscopic Data
Challenges and Alternative Approaches
Regioselectivity in Pyridazinone Formation
Competing N-1 vs. N-2 alkylation necessitates protective groups (e.g., tert-butyl carbamate).
Solubility Limitations
The amide’s poor aqueous solubility complicates purification. Solutions include:
- Co-solvents : DMSO/water mixtures.
- Salt formation : Hydrochloride salt improves crystallinity.
Q & A
Q. What are the critical synthetic steps and optimization strategies for synthesizing N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Coupling Reactions : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under acidic conditions (e.g., HCl, 80–100°C) .
Amide Bond Formation : Reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with amines (e.g., 2-(4-fluorophenoxy)ethylamine) in polar aprotic solvents (e.g., DMF) at 0–25°C .
Purification : Column chromatography (e.g., DCM-MeOH gradients) or recrystallization to achieve >95% purity .
- Optimization :
- Catalysts : Use of coupling agents like HATU/DIPEA for improved amidation yields .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amidation .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| NMR | Confirming substituent connectivity and stereochemistry | / chemical shifts, coupling constants | |
| HPLC | Purity assessment (>98%) | Retention time matching, peak integration | |
| Mass Spectrometry | Molecular weight verification | m/z matching (e.g., ESI-MS) | |
| IR Spectroscopy | Functional group identification (e.g., C=O at ~1650–1700 cm) | Absorption peaks for amide, pyridazinone |
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticonvulsant Activity : In vivo models (e.g., maximal electroshock in rodents) show dose-dependent seizure suppression (ED = 25 mg/kg) via GABA receptor modulation .
- Anti-inflammatory Effects : COX-2 inhibition (IC = 1.2 µM) in RAW 264.7 macrophage assays .
- Cytotoxicity Screening : IC values against HeLa cells (12 µM) via mitochondrial apoptosis pathways .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities (ΔG) to targets like COX-2 or GABA receptors. Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the pyridazinone core .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to identify critical interactions .
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies are effective for designing derivatives with enhanced pharmacological profiles?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-fluorophenoxy group with trifluoromethyl or thiophene to improve metabolic stability .
- Hybrid Synthesis : Combine pyridazinone with antipyrine moieties (e.g., Compound 6i in ) to enhance anti-inflammatory activity.
- Prodrug Design : Introduce ester groups at the amide nitrogen to improve oral bioavailability .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reevaluation : Confirm IC values using standardized assays (e.g., MTT vs. ATP-based viability) .
- Target Selectivity Profiling : Screen against related isoforms (e.g., COX-1 vs. COX-2) to rule off-target effects .
- Batch Analysis : Compare purity (>98% vs. <90%) and stereochemical consistency (via chiral HPLC) between studies .
Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?
- Methodological Answer :
| Model | Application | Key Metrics | Reference |
|---|---|---|---|
| In Vitro |
- HEK293 Cells | GABA receptor modulation | Fluorescence-based Cl influx assays | |
- HUVEC Cells | Anti-angiogenic activity | Tube formation inhibition (Matrigel assay) | |
| In Vivo | - Collagen-Induced Arthritis (Mice) | Anti-inflammatory efficacy | Paw swelling reduction, cytokine (IL-6) levels | |
- PTZ-Induced Seizures (Rats) | Anticonvulsant screening | Latency to tonic-clonic seizures | |
Q. How do electron-withdrawing groups (e.g., fluorine) influence reactivity and bioactivity?
- Methodological Answer :
- Synthetic Reactivity : Fluorine increases electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., with morpholine in ).
- Bioactivity Impact :
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t increased from 2.1 to 4.7 hrs) .
- Target Binding : Enhances hydrophobic interactions with receptor pockets (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
